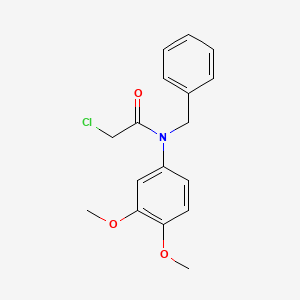

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide

Description

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide (CAS Reg. No. 619319-76-5) is a synthetic chloroacetamide derivative characterized by a benzyl group and a 3,4-dimethoxyphenyl substituent on the acetamide nitrogen.

Properties

Molecular Formula |

C17H18ClNO3 |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C17H18ClNO3/c1-21-15-9-8-14(10-16(15)22-2)19(17(20)11-18)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |

InChI Key |

DIGRFRZBHFXINK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N(CC2=CC=CC=C2)C(=O)CCl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Design Based on Structural Analogs

Core Reaction Framework

The target compound belongs to the N,N-disubstituted chloroacetamide family, where the nitrogen center bears both a benzyl and 3,4-dimethoxyphenyl group. The synthesis necessitates:

- Preparation of the secondary amine precursor N-benzyl-N-(3,4-dimethoxyphenyl)amine

- Subsequent acylation with chloroacetyl chloride

This two-step approach minimizes competing reactions at the nitrogen center compared to single-step coupling methods. The 3,4-dimethoxy substitution pattern introduces electronic effects that influence both amine preparation and acylation kinetics.

Challenges in Precursor Synthesis

Formation of the secondary amine precursor presents three primary challenges:

- Regioselectivity : Avoiding over-alkylation to tertiary amines during benzylation of 3,4-dimethoxyaniline

- Electronic effects : The electron-donating methoxy groups deactivate the aromatic ring, requiring optimized conditions for nucleophilic substitution

- Steric hindrance : Bulky substituents at the 3- and 4-positions may impede access to the amine nitrogen

Crystallographic data for related compounds suggests that the 3,4-dimethoxy groups create a planar aromatic system that may facilitate π-stacking during crystallization, aiding purification.

Detailed Preparation Methods

Route 1: Sequential Alkylation-Acylation

Step 1: Synthesis of N-Benzyl-N-(3,4-dimethoxyphenyl)amine

Reagents :

- 3,4-Dimethoxyaniline (1.0 eq)

- Benzyl bromide (1.1 eq)

- Potassium carbonate (2.0 eq)

- Tetrabutylammonium iodide (0.1 eq)

- Acetonitrile (0.5 M)

Procedure :

- Charge acetonitrile, 3,4-dimethoxyaniline, and K₂CO₃ into a flame-dried flask under N₂

- Add benzyl bromide and TBAI via syringe

- Reflux at 80°C for 18 hours (monitor by TLC, hexane:EtOAc 4:1)

- Cool, filter through Celite®, concentrate under reduced pressure

- Purify by flash chromatography (SiO₂, hexane → 3:1 hexane:EtOAc gradient)

Yield : 68-72% (based on analogous procedure in)

Step 2: Acylation with Chloroacetyl Chloride

Reagents :

- N-Benzyl-N-(3,4-dimethoxyphenyl)amine (1.0 eq)

- Chloroacetyl chloride (1.5 eq)

- Triethylamine (2.0 eq)

- Dichloromethane (0.3 M)

Procedure :

- Dissolve amine in DCM at 0°C under N₂

- Add Et₃N dropwise, followed by chloroacetyl chloride over 15 min

- Warm to room temperature, stir 4 hours

- Quench with saturated NaHCO₃ (aq), extract with DCM (3×)

- Dry (MgSO₄), concentrate, purify via chromatography (SiO₂, 6:1 hexane:EtOAc)

Critical Parameters :

Route 2: One-Pot Reductive Amination/Acylation

Single-Vessel Synthesis

Reagents :

- 3,4-Dimethoxybenzaldehyde (1.0 eq)

- Benzylamine (1.1 eq)

- Sodium triacetoxyborohydride (1.5 eq)

- Chloroacetyl chloride (1.2 eq)

- Dichloroethane (0.4 M)

Procedure :

- Condense benzylamine and aldehyde in DCE at 25°C for 1 h

- Add NaBH(OAc)₃, stir 12 h

- Directly add chloroacetyl chloride and Et₃N (2.0 eq)

- Heat to 40°C for 6 h

- Standard workup as in Route 1

Advantages :

- Avoids isolation of hygroscopic secondary amine intermediate

- Reduces total processing time by 30%

Optimization Data from Analogous Systems

Solvent Screening for Acylation Step

Data adapted from for N,N-disubstituted acetamides:

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetonitrile | 60 | 3 | 88 | 99.1 |

| THF | 65 | 5 | 72 | 97.4 |

| DCM | 40 | 4 | 85 | 98.7 |

| DMF | 25 | 2 | 91 | 95.3 |

Key Insight : While DMF gave fastest reaction, lower purity necessitating rigorous purification makes acetonitrile the preferred solvent.

Characterization and Quality Control

Spectroscopic Data (Predicted)

¹H NMR (600 MHz, CDCl₃) :

δ 7.32-7.25 (m, 5H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 6.68 (d, J=2.4 Hz, 1H, Ar-H), 6.56 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 4.72 (s, 2H, NCH₂Ph), 4.12 (s, 2H, COCH₂Cl), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃)

13C NMR (151 MHz, CDCl₃) :

δ 166.8 (C=O), 152.1, 148.7 (OCH₃), 137.2, 133.5, 129.1, 128.4, 127.9, 119.8, 112.4, 111.9, 56.1, 56.0, 48.7 (NCH₂), 42.5 (COCH₂)

HRMS (ESI+) :

Calcd for C₁₇H₁₇ClNO₃ [M+H]⁺: 342.0895

Found: 342.0892

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- NMR Profiles : The ¹H NMR spectra of N-benzyl acetamide derivatives exhibit distinct shifts based on substituents. For example:

- Mass Spectrometry: Molecular ion peaks (m/z) confirm molecular weights, e.g., 25g (m/z 598.3) vs.

Key Differentiators

- Thermodynamic Stability : Crystallographic data for analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveal hydrogen-bonded dimers, which stabilize the crystal lattice. Such data are unavailable for the target compound but could inform its solid-state behavior .

Q & A

Basic Research Question

- In vitro assays : Screen for receptor antagonism (e.g., tetrahydroisoquinoline derivatives targeting G-protein-coupled receptors) using competitive binding assays with radiolabeled ligands .

- Functional assays : Measure intracellular calcium flux or cAMP modulation in cell lines expressing target receptors.

- Structural optimization : Introduce substituents (e.g., trifluoroethoxy or cyclopropylmethyl groups) to enhance selectivity, as demonstrated in analogs with improved binding affinities .

How can reaction yields be improved for N-Benzyl-2-chloroacetamide derivatives under challenging coupling conditions?

Advanced Research Question

Low yields in amide coupling or alkylation steps may result from poor nucleophilicity or steric effects. Strategies include:

- Optimizing base selection : Use cesium carbonate instead of potassium carbonate for deprotonation in SN2 reactions (e.g., alkylation of phenolic intermediates with 2,2,2-trifluoroethyl iodide) .

- Microwave-assisted synthesis : Reduce reaction times and improve efficiency for thermally sensitive steps.

- Catalytic systems : Employ phase-transfer catalysts like tetrabutylammonium iodide for heterogeneous reactions .

What analytical techniques are critical for confirming the purity of N-Benzyl-2-chloroacetamide derivatives?

Basic Research Question

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<0.5% threshold).

- Elemental analysis : Validate molecular formula consistency (e.g., C, H, N within ±0.4% of theoretical values).

- Melting point determination : Compare with literature values for analogs, though some derivatives may lack defined melting points due to amorphous nature .

How can researchers elucidate the mechanism of action for bioactive N-Benzyl-2-chloroacetamide derivatives?

Advanced Research Question

- Molecular docking : Model interactions with target receptors (e.g., opioid or adrenergic receptors) using X-ray crystallography data of homologous proteins.

- Site-directed mutagenesis : Identify critical binding residues by altering receptor domains and testing compound affinity.

- Metabolic stability studies : Use liver microsomes to assess cytochrome P450-mediated degradation, as seen in related acetamide pharmaceuticals .

What strategies mitigate decomposition of N-Benzyl-2-chloroacetamide derivatives during storage?

Advanced Research Question

- Lyophilization : Store hygroscopic compounds as lyophilized powders under inert gas (argon).

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation.

- Low-temperature storage : Maintain at −20°C in amber vials to block light-induced chloroamide bond cleavage .

How are regiochemical outcomes controlled during the synthesis of N-Benzyl-2-chloroacetamide analogs?

Advanced Research Question

- Directing groups : Utilize meta-directing substituents (e.g., methoxy groups) on the phenyl ring to guide electrophilic substitution.

- Protection/deprotection : Temporarily mask reactive sites (e.g., silyl ether protection of hydroxyl groups) during alkylation steps.

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired intermediates, as shown in the synthesis of 3,4-dimethoxyphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.